Z-丙氨酸-丝氨酸-OH

描述

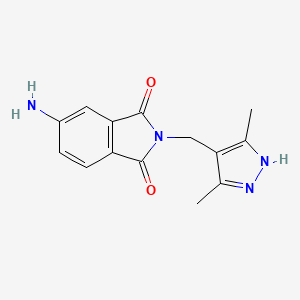

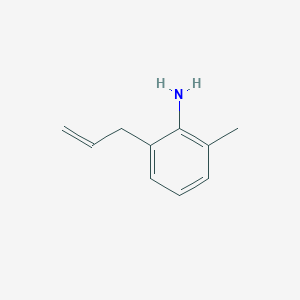

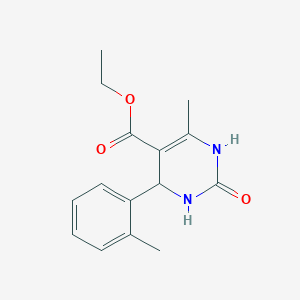

“Z-Ala-ser-OH” is a peptide compound. The “Z” stands for a benzyloxycarbonyl protecting group, “Ala” represents the amino acid alanine, “ser” represents the amino acid serine, and “OH” indicates a hydroxyl group . This compound is likely used in peptide synthesis .

Synthesis Analysis

The synthesis of peptides like “Z-Ala-ser-OH” often involves the use of methods based on mixed anhydrides and activated esters . The peptide preparation method can be improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .

Molecular Structure Analysis

The molecular structure of “Z-Ala-ser-OH” can be inferred from its components. The benzyloxycarbonyl group (Z) is a carbamate used as a protecting group for the amino acids alanine (Ala) and serine (Ser) . The exact molecular structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

In terms of chemical reactions, peptides like “Z-Ala-ser-OH” can participate in various reactions depending on the context. For instance, in the presence of certain enzymes, they can undergo hydrolysis, breaking the peptide bond . The specific reactions “Z-Ala-ser-OH” can undergo would depend on the conditions and reagents present.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-Ala-ser-OH” would depend on its molecular structure. As a peptide, it would likely have properties common to peptides, such as the ability to form hydrogen bonds and participate in hydrophobic interactions . Its exact properties would need to be determined experimentally.

科学研究应用

- Z-Ala-ser-OH serves as a synthetic substrate for studying enzymatic activity. Researchers use it to investigate the specificity and kinetics of proteolytic enzymes, particularly serine proteases. By monitoring the cleavage of this dipeptide, they gain insights into enzyme-substrate interactions and catalytic mechanisms .

- In peptide chemistry, Z-Ala-ser-OH is employed as a building block for assembling longer peptide chains. It can be sequentially coupled with other amino acids to create custom peptides. The Z group (benzyloxycarbonyl) protects the amino group during synthesis, allowing controlled elongation of the peptide chain .

- Researchers use Z-Ala-ser-OH as a model compound to design and optimize drugs targeting serine proteases. Understanding its interactions with these enzymes aids in developing inhibitors for diseases such as cancer, inflammation, and thrombosis .

- Z-Ala-ser-OH is valuable for investigating peptide conformational behavior. Its flexibility and interactions with neighboring residues contribute to the overall structure. Researchers use techniques like fluorescence resonance energy transfer (FRET) to study the stiffness and dynamics of Ser/Gly linkers containing this dipeptide .

- Scientists employ Z-Ala-ser-OH in biochemical assays to assess enzyme activity. By measuring the release of products upon cleavage, they can quantify enzyme efficiency and screen potential inhibitors. This dipeptide provides a convenient substrate for such studies .

- Z-Ala-ser-OH is part of the substrate panel used to evaluate technical enzyme preparations (TEPs) for protein hydrolysis. Researchers analyze TEPs’ activity fingerprints (AFPs) to predict hydrolysis efficiency. This information guides the selection of TEPs for enzymatic protein breakdown, leading to specific food protein hydrolysates .

Enzyme Substrate Analysis

Peptide Synthesis

Drug Design and Development

Conformational Studies

Biochemical Assays

Protein Hydrolysis Optimization

作用机制

Target of Action

Z-Ala-ser-OH, also known as Z-Ala Prolinal, primarily targets the Prolyl endopeptidase Pep in Myxococcus xanthus . This enzyme plays a crucial role in the breakdown of proline-containing peptides, thus influencing various physiological processes.

Mode of Action

It is known that it interacts with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the breakdown of proline-containing peptides, thereby affecting various physiological processes.

Biochemical Pathways

Z-Ala-ser-OH is likely to affect the biochemical pathways involving proline-containing peptides. The inhibition of Prolyl endopeptidase Pep could disrupt these pathways, leading to downstream effects on various physiological processes . .

Result of Action

The molecular and cellular effects of Z-Ala-ser-OH’s action are largely unknown due to the lack of comprehensive studies. Given its potential inhibitory effect on Prolyl endopeptidase Pep, it may influence the metabolism of proline-containing peptides, which could have various physiological implications .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-9(12(18)16-11(7-17)13(19)20)15-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,21)(H,16,18)(H,19,20)/t9-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWGNUOGLNFNEB-ONGXEEELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ala-ser-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B3266068.png)

![4-[(Diethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B3266154.png)